molecular formula C14H12IN3O6 B11529550 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 312319-68-9

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11529550
CAS No.: 312319-68-9
M. Wt: 445.17 g/mol
InChI Key: ANKCAGHNOFQDHQ-UHFFFAOYSA-N
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Description

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 312319-68-9) is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core substituted with a methylidene group attached to a 3-iodo-4-methoxy-5-nitrophenyl moiety. Its molecular formula is C₁₃H₁₁IN₂O₃, with a molecular weight of 370.15 g/mol . This compound is part of a broader class of barbiturate analogs investigated for applications ranging from antimicrobial activity to enzyme inhibition .

Properties

CAS No.

312319-68-9

Molecular Formula

C14H12IN3O6

Molecular Weight

445.17 g/mol

IUPAC Name

5-[(3-iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H12IN3O6/c1-16-12(19)8(13(20)17(2)14(16)21)4-7-5-9(15)11(24-3)10(6-7)18(22)23/h4-6H,1-3H3

InChI Key

ANKCAGHNOFQDHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OC)[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common approach is the condensation reaction between 3-iodo-4-methoxy-5-nitrobenzaldehyde and 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate halogen bonding with biological macromolecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be compared to analogs with variations in substituents on the phenyl ring or the diazinane core. Key comparisons include:

Halogen Substituent Effects

  • 5-[(4-Bromophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 57270-85-6): Replacing iodine with bromine reduces molecular weight (MW ≈ 323 g/mol) and alters steric and electronic interactions.
  • 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione (CAS: 90276-19-0):
    The ortho-iodo substitution introduces steric hindrance, which could disrupt planar alignment required for target binding compared to the para-substituted nitro group in the target compound .

Functional Group Variations

Nitro Group vs. Other Electron-Withdrawing Groups

  • 5-[(3-Nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione (CAS: 340229-40-5):
    The absence of iodine and methoxy groups simplifies the structure but retains the nitro group’s electron-withdrawing effects, which stabilize the methylidene moiety and influence redox properties .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Implications Reference
Target Compound 3-Iodo-4-methoxy-5-nitrophenyl 370.15 Strong EWG (NO₂), halogen (I), EDG (OCH₃) Potential antimicrobial/RNA-binding
5-(4-Bromophenyl) analog 4-Bromo ~323 Reduced polarizability vs. iodine Lower binding affinity
5-(Indol-3-yl) analog Indole - π-π stacking, H-bonding Enhanced RNA/protein interaction
5-(2-Iodophenyl) analog 2-Iodo 370.15 Steric hindrance Reduced target alignment
5-(3-Nitrophenyl) analog 3-Nitro - Simpler EWG Stabilized methylidene core

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s iodination and nitration steps likely require specialized conditions compared to brominated or non-halogenated analogs, impacting scalability .
  • Electrochemical Properties : The nitro group’s electron-withdrawing nature may increase oxidative stability but reduce solubility in polar solvents compared to methoxy-dominated analogs .

Biological Activity

The compound 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a diazinane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O5IC_{14}H_{14}N_4O_5I. Its structure includes a diazinane core with a nitrophenyl substituent that contributes to its biological activity. The presence of iodine and methoxy groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 5-[(3-Iodo-4-methoxy-5-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes such as protein synthesis or DNA replication.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus20100
C. albicans1875

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The nitro group is hypothesized to play a critical role in this mechanism by generating reactive oxygen species (ROS), which can lead to cell death.

Case Study:
A recent study examined the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5025

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation: The nitro group facilitates the formation of ROS.
  • Enzyme Interaction: The structure allows for binding to active sites of enzymes like COX.
  • DNA Interaction: The diazinane core may intercalate with DNA, disrupting replication processes.

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